Nicotinamide adenine dinucleotide cyclohexanone
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Overview
Description
Nicotinamide adenine dinucleotide cyclohexanone is a compound that combines the properties of nicotinamide adenine dinucleotide with a cyclohexanone moiety. Nicotinamide adenine dinucleotide is a coenzyme found in all living cells and is essential for metabolism. It plays a crucial role in redox reactions, carrying electrons from one reaction to another. The addition of a cyclohexanone group to nicotinamide adenine dinucleotide can potentially alter its chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nicotinamide adenine dinucleotide cyclohexanone typically involves the chemical modification of nicotinamide adenine dinucleotideThis process may involve the use of reagents such as cyclohexanone, catalysts, and specific reaction conditions to ensure the successful attachment of the cyclohexanone group to the nicotinamide adenine dinucleotide molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions and high-purity reagents. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Nicotinamide adenine dinucleotide cyclohexanone can undergo various chemical reactions, including:
Reduction: It can also be reduced, leading to the formation of reduced forms of the compound.
Substitution: The cyclohexanone group can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like lithium cobalt oxide, reducing agents, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Nicotinamide adenine dinucleotide cyclohexanone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of nicotinamide adenine dinucleotide cyclohexanone involves its role as a coenzyme in redox reactions. It participates in electron transfer processes, which are essential for cellular metabolism and energy production. The cyclohexanone group may influence the compound’s binding affinity and interaction with specific molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide adenine dinucleotide: The parent compound, essential for redox reactions and cellular metabolism.
Nicotinamide adenine dinucleotide phosphate: A similar coenzyme involved in anabolic reactions and photosynthesis.
Nicotinamide mononucleotide: A precursor to nicotinamide adenine dinucleotide, involved in cellular energy production.
Uniqueness
This modification may enhance its stability, reactivity, and interaction with specific molecular targets, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C27H35N7O15P2 |
---|---|
Molecular Weight |
759.6 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-[3-carbamoyl-4-[(1S)-2-oxocyclohexyl]pyridin-1-ium-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C27H35N7O15P2/c28-23-18-25(31-10-30-23)34(11-32-18)27-22(39)20(37)17(48-27)9-46-51(43,44)49-50(41,42)45-8-16-19(36)21(38)26(47-16)33-6-5-12(14(7-33)24(29)40)13-3-1-2-4-15(13)35/h5-7,10-11,13,16-17,19-22,26-27,36-39H,1-4,8-9H2,(H5-,28,29,30,31,40,41,42,43,44)/t13-,16+,17+,19+,20+,21+,22+,26+,27+/m0/s1 |
InChI Key |
HTFHWJHTWKCYLR-RINXRSLZSA-N |
Isomeric SMILES |
C1CCC(=O)[C@@H](C1)C2=C(C=[N+](C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)C(=O)N |
Canonical SMILES |
C1CCC(=O)C(C1)C2=C(C=[N+](C=C2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)C(=O)N |
Origin of Product |
United States |
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